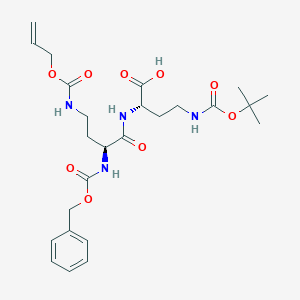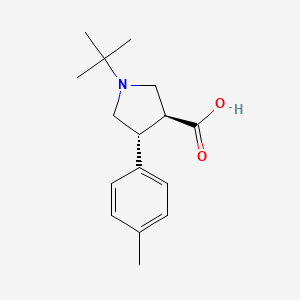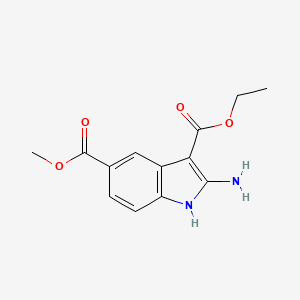
N-(2,2-Dimethylcyclopentyl)thietan-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,2-Dimethylcyclopentyl)thietan-3-amine: is a chemical compound that features a thietane ring, which is a four-membered ring containing sulfur
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2-Dimethylcyclopentyl)thietan-3-amine can be achieved through several methods. One common approach involves the nucleophilic substitution of a 3-mercaptoalkyl halide or sulfonate with a suitable amine. This intramolecular substitution leads to the formation of the thietane ring . Another method includes photochemical [2 + 2] cycloadditions of alkenes and thiocarbonyl compounds .
Industrial Production Methods: Industrial production of thietane derivatives often involves the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The process typically includes steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form .
化学反应分析
Types of Reactions: N-(2,2-Dimethylcyclopentyl)thietan-3-amine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other sulfur-containing derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Halogenated compounds or sulfonates are often used as substrates for substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thietane derivatives .
科学研究应用
Chemistry: In organic synthesis, N-(2,2-Dimethylcyclopentyl)thietan-3-amine serves as a building block for the synthesis of more complex molecules.
Biology and Medicine: Research has shown that thietane derivatives possess biological activity, including antimicrobial and anticancer properties. This compound is being investigated for its potential use in drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
作用机制
The mechanism of action of N-(2,2-Dimethylcyclopentyl)thietan-3-amine involves its interaction with various molecular targets. The sulfur atom in the thietane ring can form bonds with metal ions, influencing enzymatic activity and other biochemical processes. Additionally, the amine group can interact with receptors and enzymes, modulating their function .
相似化合物的比较
Thietan-3-amine: A simpler thietane derivative with similar chemical properties.
N-(2,2-Dimethylheptyl)thietan-3-amine: Another thietane derivative with a longer alkyl chain.
Uniqueness: N-(2,2-Dimethylcyclopentyl)thietan-3-amine is unique due to its cyclopentyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for the synthesis of novel materials and pharmaceuticals .
属性
分子式 |
C10H19NS |
|---|---|
分子量 |
185.33 g/mol |
IUPAC 名称 |
N-(2,2-dimethylcyclopentyl)thietan-3-amine |
InChI |
InChI=1S/C10H19NS/c1-10(2)5-3-4-9(10)11-8-6-12-7-8/h8-9,11H,3-7H2,1-2H3 |
InChI 键 |
UVJOPCKAYBCTTC-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCCC1NC2CSC2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


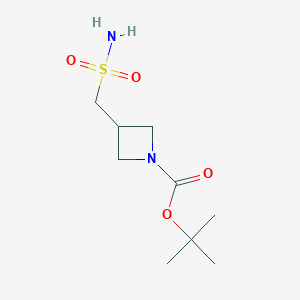

![Tert-butyl 2-cyano-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12947225.png)

![3-Bromo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B12947235.png)
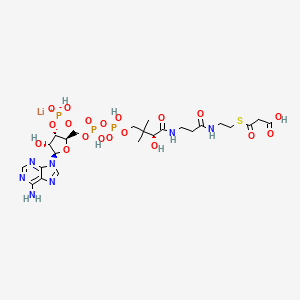

![tert-Butyl (8-hydroxy-6-oxaspiro[3.4]octan-2-yl)carbamate](/img/structure/B12947255.png)
![3-Butyl-1-[(4-fluorophenyl)methyl]-5-imino-2-sulfanylideneimidazolidin-4-one](/img/structure/B12947263.png)
